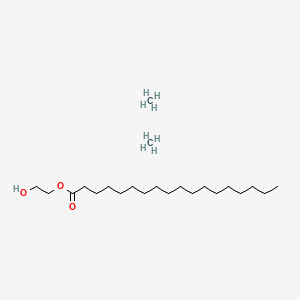

2-Hydroxyethyl octadecanoate;methane

Descripción

2-Hydroxyethyl octadecanoate (CAS 9004-99-3), also known as ethylene glycol monostearate, is a nonionic ester synthesized from stearic acid (octadecanoic acid) and ethylene glycol. Its molecular formula is C₂₀H₄₀O₃, featuring a hydrophilic 2-hydroxyethyl group linked to a hydrophobic stearate chain. This amphiphilic structure enables its primary use as an emulsifier in pharmaceuticals, cosmetics, and lipid-based drug delivery systems . It is particularly valued for stabilizing nanostructured lipid carriers (NLCs) in cancer therapeutics, enhancing drug solubility and bioavailability .

Propiedades

Fórmula molecular |

C22H48O3 |

|---|---|

Peso molecular |

360.6 g/mol |

Nombre IUPAC |

2-hydroxyethyl octadecanoate;methane |

InChI |

InChI=1S/C20H40O3.2CH4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;;/h21H,2-19H2,1H3;2*1H4 |

Clave InChI |

BEVFHDVLPJVBKI-UHFFFAOYSA-N |

SMILES canónico |

C.C.CCCCCCCCCCCCCCCCCC(=O)OCCO |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Los elastómeros de poliolefina se producen utilizando catalizadores de metaloceno refinados, a menudo denominados catalizadores de geometría única o restringida . Estos catalizadores tienen un metal de transición restringido (generalmente un metal del Grupo 4B como titanio, circonio o hafnio) intercalado entre una o más estructuras de anillo ciclopentadienilo para formar un sitio de polimerización estéricamente impedido . El catalizador de metaloceno polimeriza selectivamente las secuencias de etileno y comonómero, y el aumento del contenido de comonómero producirá polímeros con mayor elasticidad, ya que la incorporación del comonómero interrumpe la cristalinidad del polietileno .

Métodos de producción industrial: El catalizador de metaloceno se puede utilizar en varios procesos de polimerización, incluidas las operaciones de suspensión, solución y fase gaseosa . El catalizador generalmente se mezcla primero con un activador o co-catalizador, que puede mejorar significativamente las eficiencias de polimerización a más de un millón de unidades de polímero por unidad de catalizador . Niveles muy bajos de la mezcla de catalizador se dosifican continuamente en un reactor junto con una proporción predeterminada de etileno y comonómero elegido . El peso molecular del polímero continúa aumentando con la polimerización del etileno y el comonómero en el sitio del catalizador hasta que se detiene por la desactivación del catalizador o la terminación de la cadena con la introducción de hidrógeno en el reactor .

Análisis De Reacciones Químicas

Tipos de reacciones: Los elastómeros de poliolefina experimentan varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen peróxidos para la oxidación e hidrógeno para la reducción . Las condiciones de reacción típicamente involucran temperaturas y presiones elevadas para facilitar los procesos de polimerización y modificación .

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen elastómeros modificados con propiedades mecánicas mejoradas, como una mayor resistencia a la tracción y elasticidad .

Aplicaciones Científicas De Investigación

Los elastómeros de poliolefina tienen una amplia gama de aplicaciones de investigación científica debido a sus propiedades únicas . En química, se utilizan como modificadores de impacto para plásticos y como componentes en mezclas de polímeros . En biología y medicina, se utilizan en la producción de productos médicos, como tubos y contenedores, debido a su biocompatibilidad y flexibilidad . En la industria, se utilizan en la producción de piezas de automóviles, aislamiento de cables y alambres, y varios productos moldeados y extruidos .

Mecanismo De Acción

El mecanismo por el cual los elastómeros de poliolefina ejercen sus efectos implica la polimerización selectiva de secuencias de etileno y comonómero por el catalizador de metaloceno . Los objetivos moleculares incluyen las cadenas de polímeros, que se modifican para mejorar sus propiedades mecánicas y estabilidad térmica . Las vías involucradas incluyen la polimerización y el entrecruzamiento de las cadenas de polímeros para formar un elastómero estable y flexible .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-hydroxyethyl octadecanoate and analogous esters, focusing on molecular structure, applications, and safety.

Structural and Functional Differences

- Alcohol Moiety: 2-Hydroxyethyl octadecanoate uses a short-chain diol (ethylene glycol), enhancing water solubility. In contrast, 2-phenylethyl octadecanoate (phenylethyl alcohol derivative) introduces aromaticity, favoring volatility and pheromonal activity . Methyl penta(oxyethyl) heptadecanoate incorporates a polyoxyethylene chain, increasing hydrophilicity and surfactant efficiency .

- Fatty Acid Modifications: The dihydroxy variant (2-hydroxyethyl 12-hydroxyoctadecanoate) adds a hydroxyl group at the 12th carbon of the stearate chain, improving polarity for lubricant applications . Unsaturated esters like methyl 2-hexenoate exhibit lower melting points and higher reactivity due to double bonds .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-hydroxyethyl octadecanoate, and how can reaction progress be monitored?

- Methodological Answer: The synthesis involves esterification reactions under controlled conditions. Key parameters include:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent Choice: Use anhydrous solvents like toluene or dichloromethane to minimize hydrolysis.

- Catalyst: Acid catalysts (e.g., sulfuric acid) or enzymatic methods improve yield.

- Monitoring: Thin-layer chromatography (TLC) with a mobile phase (e.g., hexane:ethyl acetate 7:3) tracks ester formation .

- Validation: Compare Rf values against standards and confirm purity via NMR (¹H and ¹³C) or FTIR for ester carbonyl peaks (~1740 cm⁻¹).

Q. How can researchers characterize the purity and structural integrity of 2-hydroxyethyl octadecanoate?

- Methodological Answer:

- Chromatography: Use HPLC with a C18 column and UV detection (210 nm) for quantitative purity analysis.

- Spectroscopy: ¹H NMR (δ 4.2–4.4 ppm for hydroxyethyl protons; δ 2.3 ppm for methylene adjacent to ester) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .

- Mass Spectrometry: ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 357 for C₂₀H₃₈O₃).

Q. What are the standard protocols for handling methane in co-solubility studies with lipid esters like 2-hydroxyethyl octadecanoate?

- Methodological Answer:

- Gas-Liquid Equilibria: Use high-pressure reactors with stirrers to dissolve methane in nonpolar solvents (e.g., hexane) at controlled temperatures (25–40°C).

- Analytical Methods: Headspace gas chromatography (GC) with a TCD detector quantifies dissolved methane .

Advanced Research Questions

Q. How can factorial design optimize the study of 2-hydroxyethyl octadecanoate’s physicochemical properties (e.g., solubility, thermal stability)?

- Methodological Answer:

- Variables: Temperature (X₁), solvent polarity (X₂), and pressure (X₃).

- Design: A 2³ factorial design evaluates main effects and interactions. For example:

| Run | X₁ (°C) | X₂ (logP) | X₃ (bar) | Response (Solubility, mg/mL) |

|---|---|---|---|---|

| 1 | 25 | 2.5 | 1 | 12.3 |

| 2 | 50 | 2.5 | 1 | 18.7 |

- Analysis: ANOVA identifies significant factors. Response surface models predict optimal conditions .

Q. What theoretical frameworks explain the contradictory data on 2-hydroxyethyl octadecanoate’s membrane permeability in drug delivery studies?

- Methodological Answer:

- Lipid Bilayer Models: Apply the "flip-flop" diffusion theory to assess ester mobility in phospholipid membranes.

- Contradiction Resolution: Use molecular dynamics (MD) simulations (e.g., GROMACS) to reconcile experimental permeability variations caused by membrane composition (e.g., cholesterol content) .

- Validation: Compare simulation results with fluorescence anisotropy or FRET-based membrane assays .

Q. How can researchers investigate methane’s role as a reaction byproduct during 2-hydroxyethyl octadecanoate degradation?

- Methodological Answer:

- Degradation Setup: Incubate the ester under oxidative (H₂O₂/UV) or enzymatic (lipase) conditions in sealed reactors.

- Gas Analysis: Monitor methane via GC-MS or cavity ring-down spectroscopy (CRDS).

- Mechanistic Insight: Isotopic labeling (¹³C-methane) traces carbon origin. Theoretical calculations (DFT) identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points of 2-hydroxyethyl octadecanoate?

- Methodological Answer:

- Source Analysis: Compare synthesis protocols (e.g., solvent purity, crystallization methods).

- DSC Validation: Perform differential scanning calorimetry (DSC) at 5°C/min under nitrogen.

- Hypothesis: Polymorphism or residual solvents may cause variations. Recrystallize from ethyl acetate/hexane (1:1) and repeat DSC .

Theoretical and Application-Oriented Questions

Q. What conceptual frameworks guide the use of 2-hydroxyethyl octadecanoate in stimuli-responsive drug delivery systems?

- Methodological Answer:

- Theory: Link to the "hydrotropic effect" for solubility enhancement or pH-dependent release.

- Experimental Design: Load the ester with a model drug (e.g., doxorubicin) and assess release kinetics under varying pH/temperature.

- Advanced Tools: Small-angle X-ray scattering (SAXS) characterizes micelle formation .

Q. How can computational models predict methane’s interaction with lipid-based matrices like 2-hydroxyethyl octadecanoate?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.